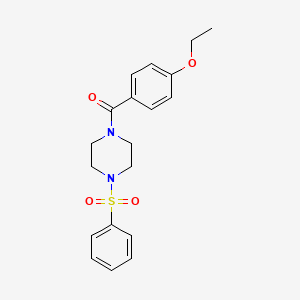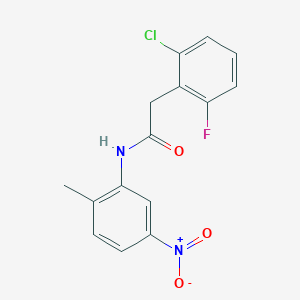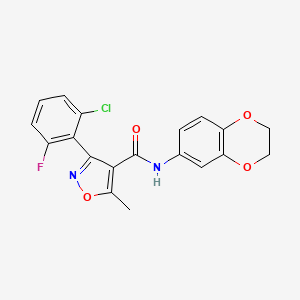![molecular formula C15H19ClN2O2 B5785159 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide, also known as CP-945598, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various disease conditions.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions such as pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
Mecanismo De Acción
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide acts as a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in the regulation of various physiological processes such as pain, mood, appetite, and memory. This compound binds to the CB1 receptor and prevents the activation of downstream signaling pathways. This leads to the reduction of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the activity of glial cells, which are involved in the maintenance of chronic pain and inflammation. This compound has been shown to increase the levels of endocannabinoids such as anandamide, which are natural agonists of the CB1 receptor. This leads to the reduction of pain, inflammation, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has a high selectivity for the CB1 receptor, which makes it ideal for studying the role of the CB1 receptor in various disease conditions. It also has a long half-life, which allows for sustained effects in animal models. However, this compound has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in animal models.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential therapeutic applications in other disease conditions such as epilepsy, depression, and addiction. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and bioavailability. Finally, the development of CB1 receptor agonists could also be explored for the treatment of various disease conditions.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-(1-piperidinyl)propionic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is around 50-60%.
Propiedades
IUPAC Name |
2-chloro-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-7-3-2-6-12(13)15(20)17-9-8-14(19)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYWQNAAVHTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)


